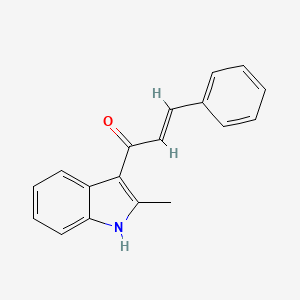
CID 2837635
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-methyl-1H-indol-3-yl)-3-phenyl-2-propen-1-one, also known as MIP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MIP belongs to the class of chalcones, which are natural compounds found in various plant species.
Mecanismo De Acción
The mechanism of action of CID 2837635 is not fully understood. However, it is believed to exert its biological effects through various pathways. This compound has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in inflammation and cancer progression. This compound has also been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in antioxidant defense. Additionally, this compound has been shown to modulate the expression of various genes involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects
This compound has been shown to possess various biochemical and physiological effects. It has been found to decrease the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. This compound has also been shown to decrease the levels of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Additionally, this compound has been found to decrease the expression of matrix metalloproteinases (MMPs), which are involved in cancer metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CID 2837635 has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its biological effects can be studied using various assays, such as cell viability assays, Western blotting, and ELISA. This compound has also been found to have low toxicity and is well-tolerated in animal studies. However, this compound has some limitations for lab experiments. Its solubility in water is relatively low, which can make it difficult to administer in vivo. Additionally, the stability of this compound can be affected by pH and temperature, which can affect its biological activity.
Direcciones Futuras
There are several future directions for the study of CID 2837635. One area of research is the development of this compound derivatives with improved solubility and stability. These derivatives could potentially have enhanced biological activity and therapeutic efficacy. Another area of research is the study of the molecular targets of this compound and its derivatives. Understanding the mechanism of action of this compound could lead to the development of more targeted therapies for cancer and neurodegenerative diseases. Additionally, the potential use of this compound as a dietary supplement or functional food ingredient could be explored.
Métodos De Síntesis
CID 2837635 can be synthesized using various methods, including Claisen-Schmidt condensation, Aldol condensation, and Perkin reaction. The Claisen-Schmidt condensation method involves the reaction of acetophenone and indole-3-carboxaldehyde in the presence of a base catalyst, such as potassium hydroxide. The Aldol condensation method involves the reaction of benzaldehyde and acetophenone in the presence of a base catalyst, such as sodium hydroxide. The Perkin reaction involves the reaction of indole-3-carboxylic acid and benzaldehyde in the presence of an acid catalyst, such as sulfuric acid. The yield and purity of this compound can vary depending on the synthesis method used.
Aplicaciones Científicas De Investigación
CID 2837635 has been studied extensively for its potential therapeutic applications. It has been shown to possess antioxidant, anti-inflammatory, and anticancer properties. This compound has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. It has been found to possess neuroprotective properties and may help prevent the progression of these diseases.
Propiedades
Número CAS |
26211-98-3 |
|---|---|
Fórmula molecular |
C18H15NO |
Peso molecular |
261.3 g/mol |
Nombre IUPAC |
1-(2-methyl-1H-indol-3-yl)-3-phenylprop-2-en-1-one |
InChI |
InChI=1S/C18H15NO/c1-13-18(15-9-5-6-10-16(15)19-13)17(20)12-11-14-7-3-2-4-8-14/h2-12,19H,1H3 |
Clave InChI |
BMLBNEIPBWFPTD-UHFFFAOYSA-N |
SMILES isomérico |
CC1=C(C2=CC=CC=C2N1)C(=O)/C=C/C3=CC=CC=C3 |
SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)C=CC3=CC=CC=C3 |
SMILES canónico |
CC1=C(C2=CC=CC=C2N1)C(=O)C=CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(4-butoxy-3-methylbenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5416011.png)
![1-acetyl-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B5416015.png)
![1-(3,4-dimethylphenyl)-4-[3-(2-furyl)-2-propen-1-ylidene]-3,5-pyrazolidinedione](/img/structure/B5416022.png)
![2-nitro-4-[(2,3,3,3-tetrafluoro-2-methoxypropanoyl)amino]benzoic acid](/img/structure/B5416025.png)
![5-[(cyclohexylamino)methyl]-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one hydrochloride](/img/structure/B5416032.png)
![3-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-1-(2-thienyl)-2-propen-1-one](/img/structure/B5416033.png)
![2-[2-(1-ethylpropylidene)hydrazino]-N-isopropyl-2-oxoacetamide](/img/structure/B5416041.png)
![3-(2,4-dichlorophenyl)-1-(2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazol-3-yl)-2-propen-1-one](/img/structure/B5416050.png)
![(3'R*,4'R*)-1'-[4-(3,3,3-trifluoropropyl)-2-pyrimidinyl]-1,4'-bipiperidine-3',4-diol](/img/structure/B5416064.png)
![1-(4-fluorophenyl)-4-{[2-(2-furyl)-5-pyrimidinyl]methyl}-1,4-diazepane](/img/structure/B5416088.png)
![6-tert-butyl-N,1-dimethyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5416096.png)
![1-(4-ethoxyphenyl)-4-[(4-methyl-1-piperidinyl)carbonyl]-2-pyrrolidinone](/img/structure/B5416104.png)
![2-[(1-methyl-1H-tetrazol-5-yl)thio]-2-phenyl-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5416105.png)
![methyl 2-(5-{[5-(2-methoxy-5-nitrophenyl)-2-furyl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)propanoate](/img/structure/B5416118.png)